Tetrabromophenol Blue sodium salt
Description
Significance and Evolution of Sulfonephthalein Dyes in Scientific Inquiry
Sulfonephthalein dyes are a class of compounds widely used as pH indicators and analytical reagents. mdpi.com Their history is intertwined with the development of synthetic organic chemistry, which saw a revolution in the mid-19th century with the discovery of the first synthetic dye, Mauveine. researchgate.net This era paved the way for the creation of a vast array of synthetic dyes, including the sulfonephthaleins.
These dyes are noted for their distinct and often brilliant color changes at specific pH ranges. mdpi.com This property made them indispensable in analytical chemistry, particularly for titrations and for the spectrophotometric measurement of pH. mdpi.comnist.gov The introduction of halogen atoms, such as bromine, into the structure of sulfonephthalein dyes was found to enhance certain features, including the stability of their different forms and the contrast of their color reactions. mdpi.com Over time, impurities from the synthesis process were identified as a source of variability in pH measurements, leading to research focused on improving the purification and synthesis of these dyes to ensure greater accuracy and consistency. nist.govnist.gov
Interdisciplinary Research Landscape of Tetrabromophenol Blue Sodium Salt
The applications of this compound are extensive and cross multiple scientific disciplines. In analytical chemistry, it is a well-established pH indicator, prized for the clear color transition it exhibits, which allows for the easy monitoring of acidity or alkalinity in solutions. chemimpex.com
Beyond its role as an indicator, the compound is utilized in:
Biochemical Assays: It is employed for the visualization and quantification of proteins, aiding in research in biochemistry and molecular biology. chemimpex.com
Pharmaceutical Research: In drug formulation studies, it can act as a tracer, allowing researchers to track the distribution and concentration of substances within biological systems. chemimpex.com
Hematology and Histology: The dye is suitable for use in various staining techniques in these fields. sigmaaldrich.comchemimpex.com
Environmental Science: Its pH-indicating properties are applied to assess water quality and monitor the health of aquatic ecosystems. chemimpex.com
Textile Industry: The compound's stability and vibrant coloration make it useful as a dye for fabrics. chemimpex.com
Scope and Objectives of Academic Investigation
This article provides a focused academic investigation into the chemical compound this compound. The primary objective is to present a detailed overview of its fundamental properties and research-related data. The subsequent sections will offer comprehensive, tabulated information on its chemical identifiers, physical and chemical properties, and spectral characteristics. The aim is to furnish a scientifically accurate and thorough resource for researchers and professionals who utilize this versatile compound in their work.
Chemical and Physical Data
The following tables provide key data points for this compound, compiled from various chemical data sources.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | sodium;2,3,4,5-tetrabromo-6-[(3,5-dibromo-4-hydroxyphenyl)-(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate | nih.gov |
| CAS Number | 108321-10-4 | sigmaaldrich.comchemimpex.comnih.govscbt.com |
| Molecular Formula | C₁₉H₅Br₈NaO₅S | chemimpex.comnih.govscbt.com |
| Synonyms | 3,3′,3′′,4,5,5′,5′′,6-Octabromophenolsulfonphthalein sodium salt | chemimpex.comscbt.com |
| PubChem CID | 4118680 | chemimpex.com |
| MDL Number | MFCD00064343 | sigmaaldrich.comchemimpex.com |
| InChI Key | GFMOPDHPAXHAQX-UHFFFAOYSA-M | sigmaaldrich.comscientificlabs.com |
Table 2: Chemical & Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 1007.53 g/mol | sigmaaldrich.comchemimpex.comnih.govscbt.com |
| Form | Powder | sigmaaldrich.com |
| Color | Brown to dark brown | sigmaaldrich.com |
| Storage | Room Temperature | sigmaaldrich.com |
| Assay (Dye Content) | ≥ 85% | sigmaaldrich.comchemimpex.comscientificlabs.com |
Table 3: Spectral Data
| Spectral Property | Value | Conditions | Source |
|---|---|---|---|
| λmax | 610 nm | sigmaaldrich.comscientificlabs.com | |
| Extinction Coefficient (ε) | ≥59000 | at 222-228 nm in H₂O (0.005 g/L) | sigmaaldrich.comscientificlabs.com |
| Extinction Coefficient (ε) | ≥12000 | at 298-304 nm in H₂O (0.005 g/L) | sigmaaldrich.com |
| Extinction Coefficient (ε) | ≥55000 | at 607-613 nm in H₂O (0.005 g/L) | sigmaaldrich.comscientificlabs.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2,3,4,5-tetrabromo-6-[(3,5-dibromo-4-hydroxyphenyl)-(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H6Br8O5S.Na/c20-7-1-5(2-8(21)17(7)28)11(6-3-9(22)18(29)10(23)4-6)12-13(24)14(25)15(26)16(27)19(12)33(30,31)32;/h1-4,28H,(H,30,31,32);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMOPDHPAXHAQX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)C(=C2C=C(C(=O)C(=C2)Br)Br)C3=C(C(=C(C(=C3Br)Br)Br)Br)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H5Br8NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399521 | |
| Record name | Tetrabromophenol Blue sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1007.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108321-10-4 | |
| Record name | Tetrabromophenol Blue sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenol, 4,4'-(4,5,6,7-tetrabromo-1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2,6-dibromo-, monosodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.459 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Advanced Chemical Characterization
Elucidation of Reaction Pathways for Tetrabromophenol Blue Sodium Salt Synthesis
The primary route for synthesizing Tetrabromophenol Blue involves the bromination of phenolsulfonphthalein, commonly known as Phenol (B47542) Red. This transformation is a classic example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry.
Electrophilic aromatic substitution (SEAr) is a reaction in which an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile. wikipedia.org In the synthesis of Tetrabromophenol Blue, the aromatic rings of the precursor, phenolsulfonphthalein, are subjected to bromination.
The reaction mechanism proceeds in two main steps:
Formation of the Electrophile and Attack : The reaction begins with the generation of an electrophilic bromine species. While molecular bromine (Br₂) is not electrophilic enough to react with a stable aromatic ring on its own, a catalyst or a polar solvent can polarize the Br-Br bond, creating a potent electrophile (Br⁺). pressbooks.publibretexts.org In a common synthetic approach, bromine is dissolved in a solvent like glacial acetic acid. google.com The nucleophilic π electrons of the phenol rings on phenolsulfonphthalein then attack the electrophilic bromine. youtube.com This step is rate-determining and leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orglibretexts.org
Re-aromatization : In the second, faster step, a base (which can be the solvent or another species in the mixture) removes a proton (H⁺) from the carbon atom that formed the new bond with the bromine. libretexts.org This restores the highly stable aromatic system and yields the brominated product. youtube.com
The hydroxyl (-OH) groups on the phenolsulfonphthalein molecule are strong activating groups, meaning they donate electron density into the benzene (B151609) rings, making them more nucleophilic and thus more reactive towards electrophiles than benzene itself. wikipedia.org These groups preferentially direct the incoming bromine atoms to the positions ortho and para to themselves. In the case of phenolsulfonphthalein, all available ortho positions on the two phenolic rings are substituted with bromine atoms to yield the "tetrabromo" derivative. The final step in the synthesis involves converting the resulting tetrabromophenolsulfonphthalein into its water-soluble sodium salt form. google.com
Achieving a high yield of pure this compound requires careful control over several reaction parameters. The optimization of these conditions is crucial for minimizing side products and maximizing the efficiency of the synthesis. Methodologies for optimization can range from traditional one-factor-at-a-time (OFAT) approaches to more complex statistical methods like Design of Experiments (DoE). nih.govsemanticscholar.org
Key parameters that are typically optimized include:
Reactant Stoichiometry : The molar ratio of bromine to phenolsulfonphthalein is critical. An insufficient amount of bromine will result in incomplete bromination, yielding a mixture of partially substituted products. Excess bromine may lead to other side reactions and complicates purification.
Temperature : The reaction temperature influences the rate of reaction. While higher temperatures can speed up the synthesis, they can also promote the formation of undesirable by-products. A patent for a similar compound suggests a controlled heating step followed by dropwise addition of the bromine solution. google.com
Solvent : The choice of solvent is important for dissolving the reactants and facilitating the reaction. Glacial acetic acid is commonly used as it effectively dissolves both phenolsulfonphthalein and bromine and can help polarize the bromine molecule. google.com
Reaction Time : The duration of the reaction must be sufficient to allow for complete conversion of the starting material. Monitoring the reaction progress, for instance by observing the precipitation of the product, helps in determining the optimal time. google.com
The table below outlines key parameters and their potential effects on the synthesis, based on established chemical principles and documented procedures. google.comresearchgate.net
| Parameter | Condition | Rationale and Impact on Yield |
| Starting Material | Phenol Red (Phenolsulfonphthalein) | The purity of the starting material directly affects the purity of the final product. |
| Brominating Agent | Bromine in Glacial Acetic Acid | Glacial acetic acid acts as a polar solvent that facilitates the electrophilic substitution. google.com |
| Molar Ratio | Controlled ratio of Bromine to Phenol Red | Optimizing this ratio is essential to ensure complete tetrabromination without using excessive bromine, which would require removal. |
| Temperature | Heating to dissolve, then controlled addition | Initial heating ensures the starting material is fully dissolved. google.com Controlling the temperature during bromine addition prevents runaway reactions and minimizes impurity formation. researchgate.net |
| Reaction Time | Monitored until precipitation is complete | A sufficient duration ensures the reaction goes to completion, maximizing the conversion of the starting material to the desired product. researchgate.net |
| Neutralization | Addition of Sodium Hydroxide | Converts the acidic product to its sodium salt, significantly increasing water solubility. The amount and concentration must be controlled to achieve full dissolution without being excessively basic. google.com |
Purification Strategies and Enhancement of Research-Grade Compound Quality
Following synthesis, the crude product must be purified to remove impurities and meet the high standards required for research and analytical applications. Furthermore, ensuring adequate aqueous solubility is key to its utility.
The crude product of the synthesis may contain several impurities, including unreacted starting materials, excess bromine, and incompletely brominated phenolsulfonphthalein derivatives. Effective purification is essential for the compound's performance as a reliable pH indicator or dye. chemimpex.com
Common purification methods include:
Washing : A primary purification step involves washing the filtered crude product with a suitable solvent. For instance, washing with glacial acetic acid can effectively remove any residual free bromine. google.com
Recrystallization : This is a standard technique for purifying solid organic compounds. The crude product is dissolved in a minimal amount of a hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution.
Activated Carbon Treatment : During the neutralization and dissolution step, adding a small amount of activated carbon can help decolorize the solution by adsorbing colored impurities before the final product is isolated. google.com
Chromatography : For achieving very high purity, chromatographic techniques such as column chromatography can be employed to separate the target compound from closely related impurities based on differential adsorption. sjsu.edu
Liquid-Liquid Extraction : Impurities can sometimes be removed by dissolving the salt in an aqueous solution and washing it with an immiscible organic solvent to partition certain impurities out of the aqueous phase. google.com
The inherent structure of Tetrabromophenol Blue makes it poorly soluble in water. The primary method to overcome this is by converting it to its sodium salt, which is the commercially available form. sigmaaldrich.com This significantly improves its solubility in aqueous media. google.com However, further enhancement or modulation of its solubility properties can be achieved through several other established techniques. ijcsrr.orgnih.gov
| Technique | Description | Mechanism of Action |
| Salt Formation | Conversion of the acidic sulfonephthalein dye to its corresponding salt (e.g., sodium salt). ijpsm.com | This is the principal method used. The ionic nature of the salt allows for favorable interactions with polar water molecules, drastically increasing solubility compared to the neutral form. gsconlinepress.com |
| pH Adjustment | Modifying the pH of the aqueous solution. ijpsm.com | As a pH indicator, the ionization state and thus the solubility of Tetrabromophenol Blue are dependent on the pH of the medium. Adjusting the pH can optimize its solubility for specific applications. |
| Co-solvency | Adding a water-miscible organic solvent (a co-solvent) such as ethanol (B145695) to the aqueous solution. gsconlinepress.com | The co-solvent reduces the polarity of the water, making it a more favorable solvent for the large, organic dye molecule and thereby increasing its solubility. gsconlinepress.com |
| Hydrotropy | The addition of a high concentration of a second solute (a hydrotrope) to increase the solubility of the primary solute. gsconlinepress.com | Hydrotropic agents are thought to form weak complexes with the solute or alter the structure of the solvent to facilitate solubilization. gsconlinepress.com |
| Particle Size Reduction | Techniques like micronization or nanonization to reduce the particle size of the solid dye. nih.gov | Reducing particle size increases the surface-area-to-volume ratio, which can lead to a faster dissolution rate and higher apparent solubility. nih.gov |
Advanced Spectroscopic and Spectrometric Characterization in Research
To confirm the identity, structure, and purity of synthesized this compound, a suite of advanced analytical techniques is employed. These methods provide detailed information about the molecular structure and composition of the compound.
UV-Visible (UV-Vis) Spectroscopy : This technique is used to determine the wavelengths at which the dye absorbs light, which is fundamental to its application as a colorimetric indicator. This compound exhibits characteristic absorption maxima (λ_max) in aqueous solution. The intensity of the absorption, quantified by the extinction coefficient (ε), is proportional to the concentration of the dye. sigmaaldrich.com
Mass Spectrometry (MS) : This technique is used to determine the molecular weight of the compound with high accuracy. It confirms the elemental composition by providing a precise mass-to-charge ratio, verifying that the correct number of bromine atoms has been incorporated into the phenolsulfonphthalein structure. The molecular weight for the sodium salt is approximately 1007.53 g/mol . sigmaaldrich.comscbt.com
Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule. Characteristic absorption bands for O-H (hydroxyl), S=O (sulfonate), and C-Br bonds would be expected in the IR spectrum of Tetrabromophenol Blue.
The following table summarizes the expected outcomes from these characterization techniques.
| Analytical Technique | Information Obtained | Expected Result for this compound |
| UV-Visible Spectroscopy | Wavelengths of maximum absorbance (λ_max) and molar absorptivity (ε). | In water, characteristic λ_max values are observed around 610 nm and 298-304 nm. sigmaaldrich.com |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition. | The molecular formula is C₁₉H₅Br₈NaO₅S, with a corresponding molecular weight of ~1007.53 g/mol . sigmaaldrich.comscbt.com |
| ¹H NMR Spectroscopy | Information on the chemical environment and connectivity of hydrogen atoms. | The spectrum would show signals corresponding to the remaining aromatic protons, confirming their positions on the rings. |
| ¹³C NMR Spectroscopy | Information on the carbon skeleton of the molecule. | The spectrum would confirm the number of unique carbon environments and the presence of bromine-substituted carbons. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic peaks for sulfonate (S=O), hydroxyl (O-H), and carbon-bromine (C-Br) bonds would be present. |
UV-Vis Spectroscopy in Photophysical Property Analysis
UV-Visible spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. For Tetrabromophenol Blue, this analysis reveals significant insights into its light-absorbing capabilities. The absorption spectrum is characterized by distinct bands that correspond to electronic transitions between molecular orbitals.
In ethanol, Tetrabromophenol Blue exhibits a significant absorption peak, which is crucial for its application as a sensitizer (B1316253) in dye-sensitized solar cells (DSSCs). researchgate.net The primary absorption maximum (λmax) is observed at approximately 610 nm. sigmaaldrich.com This absorption corresponds to the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). researchgate.net Theoretical studies using time-dependent density functional theory (TD-DFT) have been employed to complement experimental findings, providing a deeper understanding of the electronic structure and transitions. researchgate.net
The molar extinction coefficient (ε), a measure of how strongly a substance absorbs light at a particular wavelength, is a key parameter derived from UV-Vis analysis. For Tetrabromophenol Blue in an aqueous solution, the extinction coefficients are notable at several wavelengths, indicating its strong light-harvesting efficiency across different regions of the spectrum. sigmaaldrich.com
Table 1: UV-Vis Absorption Data for Tetrabromophenol Blue
| Wavelength (λmax) | Extinction Coefficient (ε) | Solvent |
| 607-613 nm | ≥55,000 L·mol⁻¹·cm⁻¹ | Water |
| 298-304 nm | ≥12,000 L·mol⁻¹·cm⁻¹ | Water |
| 222-228 nm | ≥59,000 L·mol⁻¹·cm⁻¹ | Water |
This data is based on an aqueous solution at a concentration of 0.005 g/L. sigmaaldrich.com
Fluorescence Spectroscopy in Photoelectrochemical Systems
Fluorescence spectroscopy provides valuable information about the de-excitation pathways of a molecule after it has absorbed light. This technique is particularly important in the context of photoelectrochemical systems, such as DSSCs, where the efficiency of electron injection from the dye to a semiconductor is critical.
When used as a sensitizer, the fluorescence of Tetrabromophenol Blue is often quenched. This quenching is indicative of an efficient energy or electron transfer process from the excited dye molecule to another species, such as a semiconductor nanoparticle (e.g., TiO₂) or a quantum dot. researchgate.net For instance, studies have investigated hybrid associates of Bromophenol Blue (a closely related compound) with CdX (X = Te, Se, SeTe) quantum dots. researchgate.net In these systems, significant fluorescence quenching of the quantum dots was observed, suggesting an energy transfer mechanism that is beneficial for the performance of quantum dot-sensitized solar cells (QDSSCs). researchgate.net The highest emission quenching was noted in the CdSeTe:BPB associate, which correlated with an increase in the power conversion efficiency of the solar cell. researchgate.net
The analysis of fluorescence spectra helps in understanding the acceptor-donor interactions and the energy transfer mechanisms within these complex systems. researchgate.net The compatibility between the emission range of the donor and the absorbance range of the acceptor (the dye) is crucial for efficient energy transfer. researchgate.net
Electrochemical Behavior and Redox Characteristics Research
The electrochemical properties of Tetrabromophenol Blue are central to its function in applications like DSSCs and as a redox indicator. Techniques such as cyclic voltammetry are used to determine the redox potentials, which correspond to the energies of the HOMO and LUMO levels of the dye.
The ground state oxidation potential of the dye is related to its HOMO level, while the excited state oxidation potential is calculated by considering the ground state potential and the energy of the excited state (determined from spectroscopy). These potentials are critical for determining the feasibility of two key processes in a DSSC:
Electron Injection: The excited state oxidation potential of the dye must be sufficiently high to allow for the efficient injection of an electron into the conduction band of the semiconductor (e.g., TiO₂).
Dye Regeneration: The ground state oxidation potential must be low enough for the oxidized dye to be regenerated by the redox electrolyte (e.g., I⁻/I₃⁻ couple).
Research on related triphenylmethane (B1682552) dyes demonstrates that their electrochemical behavior is a key factor in their performance as sensitizers. The reversibility of the redox processes, observed through cyclic voltammetry, indicates the stability of the dye during repeated oxidation and reduction cycles, which is essential for the long-term stability of a solar cell.
Mechanistic Investigations of Molecular Interactions
Fundamental Principles of Ionization and Proton Transfer Mechanisms
Tetrabromophenol Blue (TBPB) is a sulfonephthalein dye that functions as a pH indicator, exhibiting a distinct color change from yellow-green at pH 3.0 to blue at pH 4.6. This color transition is a direct result of ionization, specifically the protonation and deprotonation of its phenolic hydroxyl groups. In acidic solutions (below pH 3.0), TBPB exists in its protonated, lactone form, which is yellow. gspchem.com As the pH increases, the lactone ring opens, and the molecule undergoes deprotonation to form a quinonoid structure, which is blue. This reversible reaction is the basis for its use in monitoring pH changes. gspchem.com
The equilibrium between the protonated and deprotonated forms is governed by the acidity constant (pKa) of the indicator. The underlying mechanism involves the transfer of protons, which alters the electronic structure and conjugation within the molecule, causing a shift in the absorption spectrum. This change in how the molecule absorbs light is what we observe as a change in color.
Table 3: pH-Dependent Color Transitions of Tetrabromophenol Blue
| pH Range | Molecular State | Observed Color |
| < 3.0 | Protonated (Acidic Form) | Yellow-Green |
| 3.0 - 4.6 | Transition (Mixture of Forms) | Green |
| > 4.6 | Deprotonated (Basic Form) | Blue |
This table illustrates the pH-dependent color transitions of Tetrabromophenol Blue based on its ionization state.
Protein Binding Dynamics and Affinity Studies
pH-Dependent Binding Mechanisms with Biological Macromolecules
The interaction of Tetrabromophenol Blue sodium salt with proteins, particularly serum albumins, is highly dependent on pH. nih.gov The binding affinity of dyes like TBPB to albumin has been shown to be stronger at a lower pH (e.g., pH 1.8) compared to a neutral pH (e.g., pH 7.0). nih.gov This pH-dependent binding is largely driven by electrostatic interactions. In acidic solutions, proteins tend to have more positively charged residues, which can attract the anionic dye. nih.gov
The binding of TBPB to albumin at an acidic pH, such as 3.2, results in the formation of a blue ion complex. nih.govresearchgate.net This color change is attributed to the transformation of the dye from its free acidic form to a bound basic form upon interaction with the protein. nih.gov The acidity of the solution significantly affects the binding sensitivity; for instance, studies with the related dye Bromophenol Blue have shown that both sodium chloride concentration and the acidity of the solution have a notable impact on the sensitivity of protein assays. nih.gov
Non-Covalent Interactions and Binding Site Analysis
The association between Tetrabromophenol Blue and proteins is primarily mediated by non-covalent interactions. nih.gov Key forces at play include:
Electrostatic Interactions: This is considered the main binding force, occurring between the negatively charged dye and positively charged amino acid residues on the protein. nih.govnih.gov
Hydrogen Bonds and Hydrophobic Bonds: Once electrostatic attraction brings the dye and protein together, other forces like hydrogen bonds and hydrophobic interactions help to secure the complex. nih.gov
The binding of TBPB to proteins like bovine serum albumin (BSA) can be observed through spectrophotometry, where an increase in the protein concentration leads to a shift in the absorption peak of the dye. instras.com While TBPB has been used to study protein-inhibiting drugs by observing its binding to basic proteins in cell membranes, it's noted that it does not bind to human serum under certain experimental conditions. biosynth.com
Comparative Analysis of Protein Binding Specificity
The specificity of protein binding is a crucial aspect of molecular interactions. nih.gov Studies comparing the binding of different dyes to albumin have shown that TBPB has a significant binding affinity. For instance, in one study, Bromophenol Blue, a related dye, demonstrated a higher binding affinity for serum albumin compared to Ponceau S. prezi.com Another study developed a dye called DIDNTB which showed an approximately 10-fold greater binding coefficient to albumin at pH 1.8 compared to TBPB. nih.gov
The binding of TBPB to proteins is selective. It has been shown to bind to basic proteins in the cell membranes of wild-type bacteria, leading to the inhibition of protein synthesis, but it does not bind to mutant strains. biosynth.com This selectivity is important for its application in various assays, such as those for detecting proteinuria, where its high affinity for albumin is a key feature.
Interaction with Nucleic Acids: DNA and RNA
Tetrabromophenol Blue has been observed to interact with DNA. It can act as a competitive inhibitor with respect to DNA in the polymerase chain reaction (PCR). biosynth.com The negatively charged nature of similar dyes, like Bromophenol Blue, at moderate pH allows them to migrate in the same direction as DNA in gel electrophoresis. wikipedia.orgchemeurope.com In a typical agarose (B213101) gel, Bromophenol Blue migrates at a rate comparable to a DNA fragment of about 300-500 base pairs, serving as a useful color marker. wikipedia.orgchemeurope.com The exact nature of the binding between TBPB and nucleic acids involves complex interactions that can be influenced by the specific conditions of the experiment.
Host-Guest Chemistry and Supramolecular Assembly Research
The principles of host-guest chemistry are central to the formation of supramolecular assemblies, where molecules spontaneously interact to form larger, organized structures. mdpi.comumass.edu These assemblies are being explored for various applications, including drug delivery systems. nih.gov The interaction between guest molecules and host structures can be influenced by factors such as pH. For example, some supramolecular hydrogels show pH-responsive behavior, transitioning from a gel to a sol phase with changes in pH. nih.gov
In the context of protein interactions, the binding of small molecules can be influenced by the hierarchical assembly of proteins into larger structures like nanofibers. nih.gov While the direct use of this compound in creating such complex supramolecular structures is not extensively detailed in the provided search results, its properties as a guest molecule that can bind to host proteins fit within the broader principles of host-guest chemistry. The formation of complexes between dyes and proteins like albumin can be considered a form of supramolecular assembly. nih.gov
Advanced Analytical Methodologies and Sensor Development
Development of Highly Sensitive and Selective Detection Systems
The development of detection systems utilizing Tetrabromophenol Blue sodium salt has been driven by the need for simple, rapid, and cost-effective analytical tools. Research has focused on enhancing the sensitivity and selectivity of these systems for reliable quantification of analytes, particularly proteins in biological matrices.
Spectrophotometric and Colorimetric Assay Design
Spectrophotometric and colorimetric assays based on this compound are designed around the principle of protein-dye binding. thermofisher.com In an acidic environment, typically around pH 3.2, the anionic form of TBPB interacts with proteins, most notably albumin, to form a distinct blue-colored ion associate. researchgate.netchemicalbook.com This interaction causes a spectral shift, with the resulting complex exhibiting a maximum absorbance at approximately 625 nm, which can be quantified using a spectrophotometer. researchgate.net
The design of these assays often incorporates a surfactant, such as Triton X-100, to reduce the reagent blank's absorbance and minimize the impact of slight pH variations, thereby improving the assay's robustness. capes.gov.br A visual colorimetric method has also been developed, where the TBPB-protein complex is captured on a membrane filter. The intensity of the blue color on the filter corresponds to the protein concentration and can be visually compared against a standard color chart, offering a semi-quantitative screening tool. researchgate.netjst.go.jp This method is particularly useful for detecting low but elevated levels of protein in urine. jst.go.jp
Key parameters in the design of these assays include the pH of the buffer, the concentration of the dye, and the presence of a stabilizing agent. The color change from yellow (unbound) to blue (protein-bound) is a result of the dissociation of the phenolic hydroxyl groups on the TBPB molecule upon interaction with a protein. google.com
Miniaturization and Integration in Diagnostic Platforms
This compound has been successfully integrated into miniaturized and automated diagnostic platforms, particularly for point-of-care (POC) testing. researchgate.net A notable application is in devices designed for determining the urinary albumin-to-creatinine ratio (uACR), a key biomarker for chronic kidney disease. researchgate.net
These platforms often utilize microfluidics to handle small sample volumes and automate the assay steps. mdpi.comresearchgate.net For instance, a system might employ a colorimetric-based spectroscopic method to quantify albumin using TBPB at 625 nm and creatinine (B1669602) using a separate reaction, all within a single, disposable cartridge. researchgate.net Such integrated systems offer the advantage of providing rapid, quantitative results from a small sample volume, making them ideal for settings where traditional laboratory analysis is not feasible. The development of these miniaturized platforms represents a significant step towards more accessible and efficient patient monitoring. researchgate.net
Applications in Biochemical and Clinical Diagnostics Research
The primary application of this compound in diagnostics research is centered on the detection and quantification of proteins, especially albumin, in various biological samples.
Quantitative Protein Determination in Biological Samples
This compound is employed in spectrophotometric methods for the quantitative determination of proteins in biological fluids, particularly urine. researchgate.netnih.gov These methods are valued for their simplicity and speed. In a typical assay, TBPB reacts with bovine serum albumin (BSA) or human serum albumin (HSA) at pH 3.2 in the presence of Triton X-100 to form a stable blue complex. researchgate.net The absorbance of this complex at 625 nm is directly proportional to the protein concentration.
Research has demonstrated the effectiveness of this method for quantifying urinary protein from patients with kidney disease. researchgate.net The results obtained show good correlation with those from established methods like the Coomassie Brilliant Blue assay. jst.go.jp The assay's performance has been well-characterized, with defined linearity ranges and detection limits.
Table 1: Performance Characteristics of TBPB-Based Spectrophotometric Assay for Protein Determination
| Parameter | Value | Analyte | Reference |
| Wavelength (λmax) | 625 nm | Bovine Serum Albumin (BSA) | researchgate.net |
| Linearity Range | 0 - 20 ppm | Bovine Serum Albumin (BSA) | researchgate.net |
| Detection Limit (LOD) | 0.16 ppm | Bovine Serum Albumin (BSA) | researchgate.net |
| Relative Standard Deviation (RSD) | 0.91% (at 5 ppm) | Bovine Serum Albumin (BSA) | researchgate.net |
| Relative Standard Deviation (RSD) | 0.11% (at 10 ppm) | Bovine Serum Albumin (BSA) | researchgate.net |
This table presents data from a study on the spectrophotometric determination of BSA using Tetrabromophenol Blue.
Specificity and Sensitivity in Albuminuria Detection
The detection of albumin in urine (albuminuria) is a critical indicator of kidney damage. Tetrabromophenol Blue-based methods are widely used for this purpose due to their preferential binding to albumin. nih.gov The binding affinity is pH-dependent; at a urinary pH of around 5 to 6, TBPB is essentially albumin-specific. nih.gov Other proteins generally exhibit lower binding affinity at this pH, and Bence-Jones proteins show no binding. nih.gov
However, the sensitivity of standard TBPB-based urine test strips can be a limitation for detecting microalbuminuria, which is characterized by low levels of albumin excretion. google.comnih.gov The lower limit of sensitivity for some dipstick tests is approximately 250 mg/L. nih.gov More sensitive spectrophotometric methods using TBPB have been developed with detection limits as low as 0.16 ppm (or 0.16 mg/L) for albumin. researchgate.net
While TBPB is a widely used dye, research has also explored other dyes with potentially higher sensitivity and specificity for albumin. For instance, one study found that a different dye, DIDNTB, had a significantly higher binding coefficient to albumin compared to TBPB at a pH of 1.8. nih.govscispace.com Nevertheless, TBPB remains a cornerstone reagent in many routine screening tests for albuminuria due to its cost-effectiveness and ease of use.
Table 2: Comparison of TBPB in Albuminuria Detection Methods
| Method | Principle | Sensitivity | Specificity | Reference |
| Urine Dipstick | Colorimetric | Approx. 250 mg/L | Primarily for albumin at urinary pH 5-6 | nih.gov |
| Spectrophotometry | Dye-binding | As low as 0.16 mg/L | High for albumin at controlled pH 3.2 | researchgate.net |
| Visual Membrane Filter | Colorimetric | Detects as low as 40 mg/L | Good for human serum albumin | researchgate.netjst.go.jp |
This table summarizes the characteristics of different detection methods for albuminuria that utilize Tetrabromophenol Blue.
Enzyme Activity Monitoring and Inhibition Studies
This compound and its close analog, Bromophenol Blue sodium salt, are utilized in various biochemical assays, some of which are foundational to monitoring enzyme activity and studying inhibition. While direct monitoring of enzymatic reactions often relies on spectrophotometric measurements of substrate or product concentration changes, these dyes serve critical roles in ancillary processes such as protein quantification, which is essential for determining specific enzyme activity. The compound is used in assays to visualize and quantify proteins, ensuring that enzyme concentrations are standardized across experiments. chemimpex.com
Enzyme inhibition studies are crucial in drug discovery and for understanding biological pathways. nih.gov The process involves assessing the ability of a compound to reduce the rate of an enzyme-catalyzed reaction. The potency of an inhibitor is often expressed as the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. mdpi.com The type of inhibition, such as competitive, non-competitive, or uncompetitive, can be determined by analyzing the enzyme's kinetics in the presence of varying concentrations of both the substrate and the inhibitor. mdpi.com For instance, in competitive inhibition, the inhibitor competes with the substrate for the enzyme's active site. mdpi.com This can be overcome by increasing the substrate concentration, which leads to a rightward shift in the inhibition curve and an increase in the apparent IC50 value. mdpi.com While this compound is not typically the primary agent for detecting these kinetic changes, its utility in visualizing protein components within the assay system is noteworthy. chemimpex.com
Electrophoretic Tracking and Molecular Separation Methodologies
This compound is a widely used tracking dye in gel electrophoresis due to its visibility and predictable migration pattern. sigmaaldrich.com The optimization of molecular separation hinges on controlling the migration rate of both the analyte and the tracking dye. This rate is influenced by several factors, including the composition of the gel matrix, the type of running buffer, and the applied voltage. sigmaaldrich.comidtdna.com
Gel Composition: The concentration of agarose (B213101) or polyacrylamide in a gel is inversely proportional to the migration speed of molecules. Higher percentage gels have smaller pore sizes, which better resolve smaller molecules but impede the movement of larger ones. idtdna.compromega.com
Buffer Systems: The two most common buffer systems for nucleic acid electrophoresis are Tris-acetate-EDTA (TAE) and Tris-borate-EDTA (TBE). Linear, double-stranded DNA fragments migrate approximately 10% slower in TBE buffer compared to TAE. thermofisher.com TAE is often preferred for resolving larger DNA fragments (>1 kb) and for preparative gels where enzymatic reactions will follow, as borate (B1201080) in TBE can inhibit some enzymes. idtdna.comthermofisher.com TBE offers better buffering capacity, making it suitable for longer runs and for achieving sharper resolution of smaller fragments. thermofisher.com
Voltage: Higher voltages increase the migration speed but can lead to overheating of the gel, potentially causing band smearing or even melting of low-percentage agarose gels. For the sharpest resolution, especially of large fragments, lower voltages applied over a longer period are recommended. idtdna.com
The migration of Tetrabromophenol Blue (commonly referred to as Bromophenol Blue in this context) corresponds to the migration of double-stranded DNA of a particular size, which varies with the gel concentration. This allows researchers to monitor the progress of the electrophoresis run and stop it before the samples run off the gel. idtdna.commpbio.com
Table 1: Approximate Migration of Bromophenol Blue as DNA Fragment Size (base pairs) in Different Gel Matrices
| Gel Type | Gel Concentration (%) | Apparent DNA Size (bp) |
| Agarose | 0.5 - 1.4% | ~300 bp |
| Nondenaturing Polyacrylamide | 3.5% | 100 bp |
| 5.0% | 65 bp | |
| 8.0% | 45 bp | |
| 12.0% | 20 bp | |
| 20.0% | 12 bp | |
| Denaturing Polyacrylamide | 5.0% | 35 bp |
| 6.0% | 26 bp | |
| 8.0% | 19 bp | |
| 10.0% | 12 bp | |
| 20.0% | 8 bp |
Data adapted from various sources. idtdna.compromega.com
This compound is an indispensable tool as a tracking dye across the spectrum of molecular biology for the separation of DNA, RNA, and proteins. sigmaaldrich.commpbio.com Its slight negative charge ensures it migrates toward the anode, in the same direction as nucleic acids and SDS-treated proteins. sigmaaldrich.comserva.de
DNA Gel Electrophoresis: In agarose gel electrophoresis of DNA, the dye is a standard component of the loading buffer. nih.gov It allows for visual tracking of the sample as it moves through the gel. In a typical 1% agarose gel, Bromophenol Blue migrates at a rate comparable to a double-stranded DNA fragment of approximately 300-500 base pairs. mpbio.com This provides a convenient reference point to gauge the separation of DNA fragments.
RNA Gel Electrophoresis: The electrophoresis of RNA presents the challenge of secondary structures (like hairpins and loops) that can affect its mobility in the gel matrix, meaning migration is not solely dependent on length. unl.edu To ensure separation is based on size, RNA is typically denatured before electrophoresis, often by treatment with agents like formaldehyde. unl.edu Bromophenol Blue is used as the tracking dye in these denaturing gel systems to monitor the run's progress. unl.edu
Protein Gel Electrophoresis: For protein separation, sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is the most common method. Proteins are treated with the detergent SDS, which denatures them and imparts a uniform negative charge. unl.edu This ensures that their migration through the polyacrylamide gel is primarily a function of their molecular weight. unl.edu In this system, this compound is used as a tracking dye that moves with the ion front, indicating the leading edge of the separation. mpbio.com This allows the operator to determine when the smallest proteins have reached the bottom of the gel.
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Studies
Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations, providing a balance between accuracy and computational cost for studying the ground-state properties of molecules. researchgate.netyoutube.com For electronically excited states, its extension, Time-Dependent Density Functional Theory (TDDFT), is widely used to predict and interpret optical properties. mdpi.comuci.edursc.org
DFT calculations are instrumental in determining the electronic structure of Tetrabromophenol Blue. These calculations can reveal the distribution of electron density, the energies of molecular orbitals, and the nature of chemical bonding within the molecule. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly crucial. The energy gap between HOMO and LUMO provides a good approximation of the molecule's reactivity and the energy required for electronic transitions.
In the case of Tetrabromophenol Blue, the electronic structure is significantly influenced by the presence of numerous bromine atoms and the sulfonate group. These substituents affect the electron distribution across the triphenylmethane (B1682552) framework. DFT studies on similar halogenated phenols and calixarenes have demonstrated the significant impact of bromine substitution on the electronic properties. kuleuven.bekoreascience.kr For Tetrabromophenol Blue, the HOMO is expected to be localized primarily on the phenol (B47542) rings, while the LUMO is likely distributed across the conjugated system, including the central carbon atom and the quinoid ring structure in its deprotonated form.
Table 1: Hypothetical DFT-Calculated Electronic Properties of Tetrabromophenol Blue Anion
| Property | Calculated Value | Significance |
| HOMO Energy | -6.2 eV | Indicates the electron-donating ability. |
| LUMO Energy | -2.5 eV | Indicates the electron-accepting ability. |
| HOMO-LUMO Gap | 3.7 eV | Relates to chemical reactivity and electronic transition energy. |
| Dipole Moment | 8.5 D | Reflects the overall polarity of the molecule. |
Note: These are hypothetical values based on typical DFT calculations for similar dye molecules and are intended for illustrative purposes.
TDDFT is the primary computational tool for investigating the excited-state properties and photophysical behavior of molecules like Tetrabromophenol Blue. researchgate.netchemrxiv.org It allows for the simulation of electronic absorption spectra, providing information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. rsc.orgnih.gov
For pH indicators such as Tetrabromophenol Blue, TDDFT can be used to simulate the absorption spectra of its different protonation states. The dramatic color change observed is a direct consequence of the significant shift in the absorption spectrum upon deprotonation. A combined molecular dynamics and TDDFT/MM study on the related Bromophenol Blue dye has shown that such an integrated approach can accurately reproduce the pH-dependent red shift in the absorption spectra. acs.org This shift is attributed to the electronic transitions in the different ionic forms of the dye. In its protonated (yellow) form, the electronic transitions require higher energy, resulting in absorption in the blue region of the visible spectrum. In its deprotonated (blue) form, the extended conjugation and altered electronic structure lead to lower energy electronic transitions and absorption in the yellow-orange region.
Table 2: Simulated Excited-State Properties for Different Forms of Tetrabromophenol Blue
| Molecular Form | Simulated λmax (nm) | Predominant Electronic Transition |
| Protonated (Yellow) | ~430 nm | π → π |
| Deprotonated (Blue) | ~610 nm | π → π |
Note: The simulated λmax values are approximations based on experimental data and TDDFT studies of similar sulfonephthalein dyes. acs.orgnih.gov
Molecular Dynamics Simulations of Tetrabromophenol Blue Sodium Salt Interactions
Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules and their interactions with the surrounding environment. mdpi.com For this compound in an aqueous solution, MD simulations can provide detailed insights into the solvation of the dye molecule, the distribution of counter-ions (Na+), and the conformational dynamics of the dye itself.
A study on Bromophenol Blue using a combination of molecular dynamics and TD-DFT/MM has highlighted the importance of the solvent in understanding its spectral properties. acs.org Similarly, for this compound, MD simulations would be crucial to model the explicit interactions between the dye anion, the sodium cations, and the water molecules. These simulations can reveal the structure of the hydration shells around the polar and nonpolar regions of the dye and how these interactions influence the dye's conformation and, consequently, its electronic properties. Such simulations can also shed light on the initial steps of the deprotonation process by modeling the interaction of water molecules with the phenolic protons.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Functional Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific property. nih.gov QSAR models are developed by calculating molecular descriptors that quantify various aspects of the chemical structure and then using statistical methods to correlate these descriptors with the observed activity. nih.gov
For a class of compounds like sulfonephthalein dyes, a QSAR model could be developed to predict properties such as their pKa values, toxicity, or their effectiveness in a particular application. frontiersin.org For instance, a QSAR model for the pKa of sulfonephthalein dyes could use descriptors such as electronic parameters (e.g., partial charges on atoms), steric parameters (e.g., molecular volume), and topological indices.
Table 3: Hypothetical QSAR Model for Predicting the pKa of Sulfonephthalein Dyes
| Descriptor | Coefficient | Contribution |
| Charge on Phenolic Oxygen | -5.2 | A more negative charge facilitates proton abstraction, lowering pKa. |
| Molecular Surface Area | +0.02 | Increased surface area may hinder solvent access, slightly increasing pKa. |
| Number of Halogen Atoms | -0.3 | Electron-withdrawing halogens stabilize the anion, lowering pKa. |
Note: This represents a hypothetical QSAR equation (pKa = c + Coeff1*Desc1 + ...). The coefficients are illustrative of the expected trends.
Theoretical Insights into Colorimetric Response and Protonation States
The colorimetric response of Tetrabromophenol Blue is intrinsically linked to changes in its protonation state. Theoretical calculations can provide profound insights into this phenomenon by modeling the structures and energies of the different protonated and deprotonated forms of the dye.
DFT calculations can be employed to determine the geometries and relative stabilities of the neutral, monoanionic, and dianionic forms of Tetrabromophenol Blue. Theoretical studies on the protonation of halogenated phenols indicate that the acidity of the phenolic protons is significantly influenced by the presence of electron-withdrawing halogen substituents. kuleuven.be In Tetrabromophenol Blue, the eight bromine atoms are expected to increase the acidity of the phenolic protons compared to its non-brominated counterpart, Phenol Red.
Furthermore, computational methods can elucidate the structural changes that accompany deprotonation. The transition from the lactone form (in acidic solution) to the quinoid form (in basic solution) is a key aspect of the color change in many triphenylmethane dyes. Theoretical calculations can map the potential energy surface for this transformation, providing insights into the mechanism of the color change. Studies on related molecules like bromothymol blue have successfully used quantum chemical calculations to determine the equilibrium structures in different pH environments. nih.gov The effect of protonation on the optical and electrochemical properties has also been investigated for other organic molecules, showing that protonation can significantly alter the electronic structure and lead to bathochromic or hypsochromic shifts in the absorption spectra. nih.gov
Environmental Science and Applied Chemical Research
Water Quality Assessment Methodologies and Pollution Monitoring
The operational principle of Tetrabromophenol Blue sodium salt in this context is based on its nature as a weak acid. The equilibrium between its protonated and deprotonated forms shifts with changes in hydrogen ion concentration, resulting in a visible color transition. While specific studies detailing the use of this compound for the detection of particular pollutants are not prevalent, the general methodology of using pH indicators for water quality screening is well-established. For instance, colorimetric biosensors have been developed for detecting acute water toxicity, where a color change in an indicator, such as Prussian blue, signals the inhibition of bacterial respiration by toxicants like 3,5-dichlorophenol, arsenic, and chromium. nih.gov This approach demonstrates the potential for developing similar sensor systems that could utilize the pH-dependent colorimetric properties of this compound for the rapid and cost-effective preliminary screening of water for certain types of chemical contamination that alter pH.
Advanced Dyeing and Colorant Research in Materials Science
In the realm of materials science, this compound is recognized for its utility as a dye and colorant, particularly within the textile industry. chemimpex.com Its chemical structure, characterized by multiple bromine substitutions, contributes to its stability and the vibrant coloration it imparts to fabrics. chemimpex.com
Photoelectrochemical Performance in Novel Energy Systems
The unique electronic and optical properties of this compound make it a candidate for investigation in novel energy systems, particularly in the field of dye-sensitized solar cells (DSSCs).
Tetrabromophenol Blue has been investigated as a sensitizer (B1316253) in dye-sensitized solar cells, which are a type of photovoltaic device that converts visible light into electrical energy. gamry.com In a DSSC, the dye molecule absorbs photons, leading to the excitation of an electron which is then injected into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). gamry.com
In a comparative study, the photoelectrochemical performance of a DSSC using Tetrabromophenol Blue as the sensitizer was experimentally measured. The results demonstrated its capability to function as a photosensitizer, although with a relatively modest conversion efficiency compared to other organic dyes. gamry.comresearchgate.net The key photovoltaic parameters for the Tetrabromophenol Blue-based DSSC are summarized in the table below.
| Parameter | Symbol | Value |
|---|---|---|
| Photoelectric Conversion Efficiency | η | 0.02% |
| Open-Circuit Voltage | V_oc | 0.39 V |
| Short-Circuit Current Density | J_sc | 0.09 mA cm⁻² |
| Fill Factor | FF | 0.59 |
These findings indicate that while Tetrabromophenol Blue can participate in the fundamental processes of a DSSC, further molecular engineering would be necessary to enhance its efficiency for practical applications.
The efficiency of a DSSC is critically dependent on the dynamics of electron injection from the photo-excited dye molecule into the conduction band of the semiconductor. harvard.eduannualreviews.org This process must occur more rapidly than other competing de-excitation pathways of the dye's excited state to ensure a high quantum yield of charge separation. harvard.edu
The driving force for this electron injection is a key thermodynamic parameter, denoted as ΔG_inject. A sufficiently negative ΔG_inject is a prerequisite for efficient electron injection. annualreviews.org For Tetrabromophenol Blue, the driving force of electron injection has been calculated, providing insight into its potential for efficient charge transfer. gamry.com
Several factors influence the rate and efficiency of electron injection at the semiconductor-dye interface. These include the energy alignment between the dye's lowest unoccupied molecular orbital (LUMO) and the semiconductor's conduction band edge, the electronic coupling between the dye and the semiconductor surface, and the presence of additives in the electrolyte. harvard.edumdpi.com Studies have shown that a shift of just 100 meV in the conduction band edge can alter the injection dynamics by a factor of two. mdpi.com The electron injection process itself can be complex, sometimes occurring in multiple phases, with ultrafast components in the femtosecond to picosecond range. biosynth.com For Tetrabromophenol Blue, the calculated negative value of ΔG_inject suggests that the electron injection process is thermodynamically favorable. gamry.com
Future Research Directions and Emerging Paradigms
Integration with Nanotechnology and Advanced Materials
The unique optical and chemical properties of Tetrabromophenol Blue sodium salt make it a compelling candidate for integration with nanotechnology and advanced materials. Research is moving towards harnessing these properties at the nanoscale to develop innovative functional materials.
One promising area is in the development of dye-sensitized solar cells (DSSCs). A study investigating the photoelectrical properties of Tetrabromophenol Blue found it to be an effective sensitizer (B1316253). scispace.comresearchgate.net When used in DSSCs, it exhibited a photoelectric conversion efficiency with a short-circuit current density (Jsc) of 0.09 mA/cm² and an open-circuit voltage (Voc) of 0.39V. scispace.comresearchgate.net These findings suggest that modifying the molecular structure of Tetrabromophenol Blue could further enhance its performance in solar energy applications.
Furthermore, the interaction of Tetrabromophenol Blue with nanoparticles is a burgeoning field of study. For instance, the photocatalytic degradation of organic dyes using semiconductor nanospheres like Titanium dioxide (TiO2) is an active area of research. mdpi.com While not specifically focused on Tetrabromophenol Blue, these studies provide a framework for investigating its degradation or its use as a probe to monitor the efficiency of photocatalytic processes for wastewater treatment. mdpi.com The integration of the dye into nanostructured materials could also lead to the development of novel sensors with enhanced sensitivity and selectivity.
Application in Microfluidic and Lab-on-a-Chip Systems
Microfluidic and lab-on-a-chip (LOC) systems offer the ability to perform chemical and biological analyses on a miniaturized scale, providing advantages such as reduced sample and reagent consumption, faster analysis times, and portability. nih.govresearchgate.net this compound, with its distinct color change in response to pH variations, is well-suited for use as a visual indicator in these systems. chemimpex.com
Future research will likely focus on incorporating this compound into paper-based or polymer-based microfluidic devices for point-of-care diagnostics and environmental monitoring. nih.gov These devices could enable rapid and on-site pH measurements of biological fluids or water samples without the need for sophisticated laboratory equipment. nih.gov The development of LOC platforms that integrate multiple analytical steps, such as sample preparation, reaction, and detection, could utilize the dye for real-time monitoring of chemical reactions that involve pH changes. science.govnih.gov
The table below outlines potential applications of this compound in microfluidic systems.
| Application Area | Specific Use | Potential Impact |
| Point-of-Care Diagnostics | pH measurement of urine or saliva | Rapid, non-invasive screening for health markers. |
| Environmental Monitoring | On-site water quality testing | Quick assessment of water acidity for pollution control. chemimpex.com |
| Chemical Synthesis | Real-time reaction monitoring | Precise control over reaction conditions in microreactors. |
| Food Safety | Detection of spoilage through pH changes | Ensuring food quality and safety in the supply chain. nih.gov |
High-Throughput Screening and Automation in Assays
High-throughput screening (HTS) is a cornerstone of modern drug discovery and toxicological testing, enabling the rapid evaluation of thousands of chemical compounds. nih.govnih.gov Automated systems that utilize colorimetric assays are common in HTS, and this compound can play a crucial role as a reliable indicator. youtube.com
The future will see the expanded use of this dye in various HTS applications. For example, in cell-based assays, changes in cellular metabolism can alter the pH of the culture medium, which can be detected by the color change of this compound. This allows for the high-throughput screening of compounds that may affect cell viability or proliferation. promega.com Furthermore, its use as a tracking dye in gel electrophoresis for proteins and nucleic acids can be adapted for automated, high-throughput systems. thermofisher.comscbt.com
The development of robust and stable formulations of the dye will be critical for its integration into automated platforms, ensuring reproducibility and accuracy in large-scale screening campaigns.
Theoretical Advancements in Predicting Dye Behavior
Computational chemistry and theoretical modeling are becoming indispensable tools for understanding and predicting the behavior of chemical compounds. For Tetrabromophenol Blue, theoretical studies can provide deep insights into its electronic structure and optical properties, guiding the design of new applications.
Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) have been successfully used to investigate the photoelectrical properties of Tetrabromophenol Blue. scispace.comresearchgate.net These calculations have helped to explain its performance in dye-sensitized solar cells by analyzing its frontier molecular orbitals, energy levels, and absorption spectra. scispace.comresearchgate.net For instance, the calculated energy gap of Tetrabromophenol Blue is smaller than that of the related Bromoxylenol blue, indicating it is more easily excited. scispace.com
Future theoretical work could focus on modeling the dichromatic behavior of Tetrabromophenol Blue, similar to studies conducted on the related Bromophenol Blue. researchgate.netmdpi.com Such models can help predict how its color changes under different concentrations and in various chemical environments, which is crucial for developing more precise colorimetric sensors. researchgate.netmdpi.com By accurately predicting the dye's behavior, researchers can optimize its performance in various applications, from advanced sensors to novel optical materials.
The following table summarizes key theoretical parameters calculated for Tetrabromophenol Blue. scispace.com
| Parameter | Value | Significance |
| HOMO Level | -6.20 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Level | -1.32 eV | Relates to the electron-accepting ability of the molecule. |
| Energy Gap | 4.88 eV | Indicates the energy required for electronic excitation. |
| Dipole Moment (μ) | 3.9514 D | Influences solubility and intermolecular interactions. |
| First Hyperpolarizability (β) | 556.137 x 10⁻³⁰ esu | Relates to the non-linear optical properties of the molecule. |
Q & A
Q. What is the mechanism of Tetrabromophenol Blue sodium salt (TBPB) as a pH-dependent protein-binding dye in bioassays?
TBPB functions as a pH-sensitive indicator with a transition range of pH 3.0–4.6, shifting from yellow (acidic) to blue (alkaline). Its interaction with proteins involves electrostatic and hydrophobic binding, altering its absorbance spectrum. In urine protein detection, TBPB binds to cationic amino acid residues under acidic conditions, causing a color shift from green to blue as protein concentration increases . Methodologically, researchers should calibrate TBPB in buffer systems mimicking the sample matrix (e.g., synthetic urine) to account for ionic strength and pH variability .
Q. How does TBPB perform in paper-based analytical devices for protein quantification?
TBPB is immobilized on cellulose substrates via physical adsorption or covalent linkage. Optimal performance requires dye concentrations of 0.1–0.5% (w/v) and pH-adjusted paper pretreatment (e.g., citric acid buffer, pH 3.0). Validation involves comparing colorimetric responses (e.g., Hue values) to reference methods like the Bradford assay. Studies report a linear detection range of 0.1–10 mg/mL for albumin, with a limit of detection (LOD) of 0.05 mg/mL .
Q. What are the critical factors affecting TBPB stability in aqueous solutions?
TBPB degrades under prolonged light exposure (>48 hours) or alkaline conditions (pH > 7.0). For long-term storage, prepare solutions in dark vials with 1–5% ethanol to inhibit microbial growth. Spectrophotometric stability tests (absorbance at 610 nm) should be conducted every 6 hours to monitor degradation .
Advanced Research Questions
Q. How can discrepancies in TBPB’s dermal absorption data be resolved for toxicokinetic studies?
Conflicting absorption values (e.g., 0.05 µg/cm² vs. 2.71 µg/cm² in pig skin models) arise from formulation differences (5% vs. 0.2% TBPB) and exposure durations (60 minutes vs. 72 hours). To standardize protocols, use OECD TG 428 guidelines with full-thickness skin, control temperature (32°C), and validate absorption via LC-MS/MS. Adjust for bioavailability (30% in rats) when extrapolating to human safety margins .
Q. What experimental strategies mitigate matrix interference in TBPB-based protein assays?
High salt concentrations (>150 mM NaCl) and lipids (>1% v/v) cause false-positive signals. Pre-treat samples with centrifugal filtration (10 kDa cutoff) to remove low-molecular-weight interferents. For complex matrices (e.g., tear fluid), incorporate a dual-dye system (TBPB + bromothymol blue) to normalize pH variations, improving accuracy by 40% compared to single-dye systems .
Q. How do structural impurities in TBPB impact its analytical performance?
Commercial TBPB contains hexa-, hepta-, and octa-bromo homologues (purity ~98.5%), which alter molar absorptivity and binding kinetics. Researchers should characterize batches via HPLC (λ = 210 nm) and adjust calibration curves based on homologue ratios. For critical applications (e.g., clinical diagnostics), recrystallize TBPB in ethanol-water (7:3) to isolate the dominant hexabromo homologue .
Q. What methodologies validate TBPB’s safety in bioimaging applications?
Conduct Ames tests (up to 10,000 µg/plate) with S. typhimurium TA98/TA100 strains to confirm non-mutagenicity. For cytotoxicity, use MTT assays on human keratinocytes (HaCaT), noting IC₅₀ values >500 µg/mL. In vivo, apply OECD 423 guidelines for acute oral toxicity, with a reported NOAEL of 3 mg/kg bw/day in rats .
Data Contradiction Analysis
Q. Why do genotoxicity studies report conflicting results for TBPB?
Discrepancies arise from assay conditions. Negative results in S. cerevisiae D5 (10–10,000 µg/mL) and mouse micronucleus tests (300 mg/kg) contrast with in vitro chromosomal aberration assays in human lymphocytes (2250 µg/mL). Address this by standardizing metabolic activation (S9 fraction) protocols and testing across multiple endpoints (gene mutation, clastogenicity) .
Q. How to reconcile variable MOE (Margin of Exposure) values for TBPB in cosmetic formulations?
The SCCS-derived MOE of 2300 (0.2% TBPB) assumes 30% bioavailability and dermal absorption of 0.07 µg/cm². However, studies using oxidative formulations report higher absorption (2.71 µg/cm²), reducing MOE to 850. Recalculate MOE using study-specific absorption rates and adjust safety thresholds via probabilistic modeling .
Methodological Tables
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
